[Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate (CAS 32761-50-5) is a specialized, five-coordinate cationic rhodium(I) precatalyst. Unlike standard four-coordinate Schrock-Osborn catalysts, this complex incorporates three electron-rich, sterically compact dimethylphenylphosphine ligands alongside a bidentate 2,5-norbornadiene (nbd) ligand [1]. The resulting highly electron-dense metal center is exceptionally primed for the oxidative addition of hydrogen, making it a potent precursor for generating active rhodium dihydride species such as [H2Rh(PMe2Ph)3(solvent)]+ [2]. Paired with the non-coordinating and hydrolytically stable hexafluorophosphate (PF6-) counterion, this compound offers superior solid-state stability and crystallinity compared to its tetrafluoroborate (BF4-) analogs, making it a preferred choice for advanced homogeneous hydrogenation workflows and solid-state NMR reference standards [3].
Substituting this complex with standard bis-phosphine rhodium catalysts, such as [Rh(nbd)(PPh3)2]PF6, fundamentally alters the catalytic cycle and process outcomes. The presence of a third phosphine ligand in the [Rh(nbd)(PMe2Ph)3]+ cation prevents the formation of standard solvent-stabilized [Rh(PR3)2(S)2]+ intermediates, instead directing the mechanism through highly specific tris-phosphine dihydride species that are critical for the catalytic hydrogenation of challenging substrates like carbon dioxide [1]. Furthermore, substituting the PF6- salt with the BF4- salt can lead to increased hygroscopicity and lower crystalline order, which degrades performance in solid-state 31P NMR studies where a rigid, well-defined lattice is required to resolve complex 103Rh-31P spin-spin couplings [2].
The choice of hexafluorophosphate (PF6-) over tetrafluoroborate (BF4-) significantly impacts the handling and shelf-life of cationic rhodium complexes. PF6- exhibits a larger thermochemical radius (~2.95 Å) and lower Lewis basicity, reducing ion-pairing effects in moderately polar solvents like THF compared to BF4- (~2.32 Å) [1]. This ensures that upon hydrogenation of the norbornadiene ligand, the resulting active species [H2Rh(PMe2Ph)3(solvent)]+ remains fully dissociated from the counterion, maximizing the turnover frequency for small-molecule activation and avoiding moisture-induced degradation during storage [2].
| Evidence Dimension | Counterion coordination strength and thermochemical radius |
| Target Compound Data | PF6- salt (~2.95 Å, non-coordinating, non-hygroscopic) |
| Comparator Or Baseline | BF4- salt (~2.32 Å, susceptible to tighter ion-pairing and hydrolysis) |
| Quantified Difference | Enhanced shelf-life and fully dissociated active catalytic species in THF |
| Conditions | Homogeneous catalysis in THF at moderate pressures |
Buyers scaling up homogeneous hydrogenation reactions should select the PF6- salt to ensure reproducible catalyst activation and avoid moisture-induced degradation during storage.
Standard bis-phosphine catalysts like [Rh(nbd)(PPh3)2]+ are generally inactive for the direct hydrogenation of carbon dioxide to formic acid under mild conditions. In contrast, the [Rh(nbd)(PMe2Ph)3]+ cation undergoes hydrogenation to form the highly electron-rich [H2Rh(PMe2Ph)3(solvent)]+ species. Kinetic studies demonstrate that this specific tris-phosphine intermediate readily inserts CO2 to form a formato complex, enabling CO2 hydrogenation at 50-300 psi with turnover numbers of 10-60 per day at moderate temperatures [1]. The compact nature of the PMe2Ph ligand (cone angle ~122°) is strictly required to accommodate the 5-coordinate geometry [2].
| Evidence Dimension | CO2 Hydrogenation Turnover Number (TON) |
| Target Compound Data | [Rh(nbd)(PMe2Ph)3]+ (10-60 TON/day) |
| Comparator Or Baseline | [Rh(nbd)(PPh3)2]+ (Negligible activity under identical conditions) |
| Quantified Difference | Exclusive activation of CO2 due to the electron-rich tris-phosphine dihydride intermediate |
| Conditions | THF solution, 50-300 psi H2/CO2, moderate temperature |
For researchers developing carbon capture and utilization (CCU) processes, this specific tris-phosphine complex is mandatory to access the correct catalytic intermediate for CO2 insertion.
[Tris(dimethylphenylphosphine)](2,5-norbornadiene)rhodium(I) hexafluorophosphate is utilized as a reference material for solid-state multiple-spin system NMR studies. The PF6- salt crystallizes with high lattice rigidity, which is essential for resolving the complex spin-spin coupling between the three inequivalent 31P nuclei and the 103Rh nucleus (spin 1/2) across different applied magnetic field strengths (e.g., 4.7 T to 11.7 T) [1]. Less crystalline analogs or crude mixtures fail to provide the sharp resonance lines (linewidths < 50 Hz) required to extract accurate J-coupling tensors [2].
| Evidence Dimension | Solid-state 31P NMR spectral resolution |
| Target Compound Data | PF6- salt (High crystalline order, sharp multi-spin coupling resolution) |
| Comparator Or Baseline | Crude mixtures or highly hygroscopic salts (Broadened, unresolved signals) |
| Quantified Difference | Enables precise extraction of 103Rh-31P coupling constants |
| Conditions | Solid-state MAS NMR at variable magnetic field strengths |
Analytical laboratories require this exact high-purity PF6- salt to calibrate and validate solid-state NMR pulse sequences for complex transition metal-phosphine systems.
Ideal as a precatalyst for generating [H2Rh(PMe2Ph)3(solvent)]+ intermediates, which are uniquely capable of inserting CO2 to produce formic acid under moderate pressures in THF, outperforming standard bis-phosphine rhodium catalysts [1].
Used by analytical facilities to study multiple-spin systems, as the highly crystalline, non-hygroscopic PF6- salt allows for precise measurement of 103Rh-31P spin-spin coupling tensors without signal broadening from lattice disorder [2].
Serves as a reliable, shelf-stable starting material for synthesizing other cationic rhodium(I) or rhodium(III) tris-phosphine complexes by cleanly displacing the labile norbornadiene ligand under an H2 atmosphere, avoiding the counterion coordination issues seen with BF4- or halide salts [3].
Irritant